![molecular formula C9H10N4O2 B2815210 Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 90558-96-6](/img/structure/B2815210.png)

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

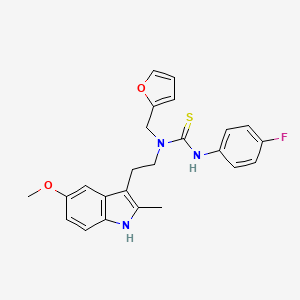

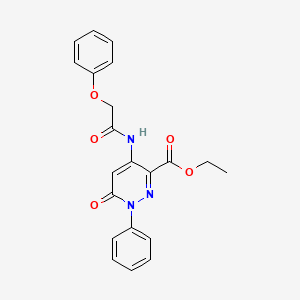

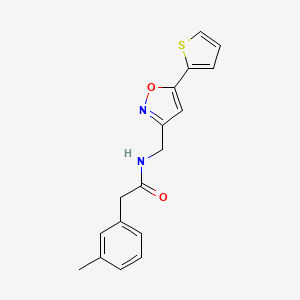

“Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazolo-pyrimidines . Triazolo-pyrimidines are non-naturally occurring small molecules that have been studied for their potential in various fields such as agriculture and medicinal chemistry . They have shown promising biological activities in a variety of domains, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of triazolo-pyrimidines involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure . The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines .Molecular Structure Analysis

The molecular structure of “Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is characterized by the presence of a triazolo-pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Chemical Reactions Analysis

The chemical reactions involving triazolo-pyrimidines are complex and can lead to a variety of products depending on the conditions and reactants used . For example, the reaction can provide either dihydropyrimidin-2-ones or derivatives of imidazolin-2-one, depending on the electronic properties of the substituent in the arylglyoxal molecule .Scientific Research Applications

Synthesis and Pharmacokinetics

The compound Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is known for its pharmacokinetic profile and metabolism. Polsky-Fisher et al. (2006) studied the metabolism and disposition of a related compound, a GABA-Aalpha2/3 receptor agonist, illustrating its extensive metabolism, rapid absorption, and excretion through both urine and feces. The study detailed the metabolic pathways involved, highlighting the compound's transformation through t-butyl hydroxylation, N-deethylation, and direct N-glucuronidation, with the majority of the radioactivity in excreta accounted for by these metabolites (Polsky-Fisher et al., 2006).

Neuroprotective Effects and Parkinson's Disease

The neuroprotective properties of related triazole compounds have been explored in various contexts. Chen et al. (2001) investigated the potential of caffeine and its interaction with adenosine receptors in a model of Parkinson's Disease (PD). They found that caffeine, acting through A(2A) receptor blockade, attenuated the loss of striatal dopamine, a characteristic of PD. The study suggests that compounds targeting A(2A) receptors, such as certain triazoles, may offer therapeutic potential for PD and possibly other neurodegenerative disorders (Chen et al., 2001).

Environmental Exposure and Public Health

Research by Babina et al. (2012) highlights the public health aspect of exposure to compounds including triazoles. The study focused on organophosphorus and pyrethroid pesticides, which are developmental neurotoxicants, in preschool children. This research underlines the importance of understanding environmental exposure to various chemical compounds, including triazoles, and its implications for health policy and regulation (Babina et al., 2012).

Clinical Development and Receptor Occupancy

Rabiner et al. (2002) delved into the human brain in vivo occupancy by a novel, selective, silent 5-HT(1A) antagonist, providing insights into the therapeutic potential of certain triazole compounds. The study documented the dose-dependent occupancy and correlation with plasma levels, offering valuable information for the clinical development of such compounds in the treatment of conditions like anxiety and mood disorders (Rabiner et al., 2002).

Mechanism of Action

properties

IUPAC Name |

ethyl 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c1-3-15-8(14)7-4-10-9-11-5-12-13(9)6(7)2/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWWNMHTTMZNJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)

![2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B2815129.png)

![N-[(1R)-1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]prop-2-enamide](/img/structure/B2815130.png)

![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2815131.png)

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2815134.png)

![N-[3-(hydroxymethyl)phenyl]benzamide](/img/structure/B2815137.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)

![tert-butyl N-[1-(6-chloro-2-phenoxypyrimidin-4-yl)piperidin-3-yl]carbamate](/img/structure/B2815142.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2815147.png)

![1-(4-Ethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2815149.png)